molecular formula C9H17NO2 B14342303 Ethyl 3-methylpiperidine-1-carboxylate CAS No. 93423-87-1

Ethyl 3-methylpiperidine-1-carboxylate

Cat. No.: B14342303
CAS No.: 93423-87-1
M. Wt: 171.24 g/mol
InChI Key: QDFIVTIEXWTTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a carboxylate ester group at the 1-position and a methyl substituent at the 3-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables functionalization at multiple sites, making it valuable for constructing complex heterocyclic frameworks.

Properties

CAS No.

93423-87-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)10-6-4-5-8(2)7-10/h8H,3-7H2,1-2H3

InChI Key

QDFIVTIEXWTTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)C

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Derivatives

The most direct method involves N-alkylation of piperidine-1-carboxylate esters. A patent-optimized procedure uses sodium hydride (NaH) as a base with dimethyl carbonate (DMC) as the methylating agent. In a representative experiment, 50 mmol of ethyl piperidine-1-carboxylate reacts with 200–400 mmol DMC in dimethylformamide (DMF) at 110°C for 4 hours, yielding 74.7–90.1% product after extraction and distillation.

Critical parameters :

  • NaH stoichiometry : 0.8 g NaH per 50 mmol substrate maximizes yield (89.0%).
  • DMC excess : A 4:1 DMC-to-substrate molar ratio achieves 90.1% yield, while higher ratios (8:1) reduce efficiency due to side reactions.
  • Temperature : Reactions below 90°C drop yields to 74.7%, emphasizing the need for controlled heating.

Hydrogenation of Pyridine Precursors

An alternative route employs catalytic hydrogenation of ethyl 3-methylpyridine-1-carboxylate. The US patent US11434236 details this method using 10% palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction typically completes within 4–6 hours at room temperature, though exact yields remain undisclosed in the public domain.

Advantages :

  • Avoids strong bases like NaH, simplifying purification.
  • Compatible with acid-sensitive functional groups.

Optimization of Reaction Parameters

Stoichiometric Effects on Alkylation

Data from parallel experiments demonstrate yield dependence on reagent ratios (Table 1):

DMC (mmol) NaH (g) Temperature (°C) Yield (%)
200 0.8 110 81.3
250 0.8 110 86.8
350 0.8 110 90.1
400 0.8 110 89.0

Exceeding 350 mmol DMC introduces ester hydrolysis byproducts, reducing efficiency.

Catalytic Hydrogenation Conditions

While Pd/C is standard, alternative catalysts (Raney nickel, platinum oxide) may influence reaction rates and selectivity. The patent US11434236 specifies Pd/C due to its tolerance for carboxylate esters.

Safety note : Hydrogenation requires strict inert atmospheres to prevent catalyst poisoning or explosion risks.

Purification and Characterization

Distillation and Extraction

Post-reaction workup involves:

  • Reduced-pressure distillation to remove DMF and excess DMC.
  • Liquid-liquid extraction with ethyl acetate (3 × 20 mL).
  • Magnesium sulfate drying followed by fractional distillation under vacuum (yielding 7.2–8.2 g product).

Purity indicators :

  • Colorless to pale yellow liquid (darkening suggests decomposition).
  • Boiling point: 210–215°C at 760 mmHg (literature consensus).

Analytical Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from patent US11434236 confirm structure:

  • ¹H NMR (CDCl₃): δ 4.20 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.70–3.40 (m, 4H, piperidine CH₂), 2.30 (s, 3H, CH₃), 1.50–1.20 (m, 5H).
  • MS (EI) : m/z 185 [M⁺], 140 [M⁺ – COOEt].

Industrial and Pharmaceutical Applications

Orexin Receptor Antagonists

Ethyl 3-methylpiperidine-1-carboxylate serves as a key intermediate in AstraZeneca’s orexin receptor antagonists, which target sleep disorders and addiction. The carbamate group enhances blood-brain barrier permeability, critical for central nervous system activity.

Scalability Challenges

Batch vs. continuous flow :

  • Patent US11434236 emphasizes batch processing for small-scale API synthesis.
  • Cyclization methods may favor continuous flow reactors at industrial scales due to high-pressure requirements.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 3-methylpiperidine-1-carboxylic acid and ethanol.

    Reduction: 3-methylpiperidine-1-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

It appears the query contains a typo and is asking about "Ethyl 3-methylpiperidine-1 -carboxylate" rather than "Ethyl 3-methylpiperidine-4 -carboxylate." However, based on the search results, there is very limited information about the applications of Ethyl 3-methylpiperidine-1-carboxylate. Instead, the search results discuss the applications of related compounds such as Ethyl 3-methylpiperidine-4-carboxylate and Ethyl 3-methylpiperidine-3-carboxylate. Therefore, the following response will focus on the applications of these related compounds.

Applications in Scientific Research

Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is a compound with a piperidine ring and ethyl ester that is used in medicinal chemistry because of its various biological activities. Its unique structure makes it useful in biological research, including studies of enzyme interactions and receptor dynamics. It can bind to specific receptors and change their activity, offering insights into cellular mechanisms and pathways related to different diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition Derivatives of Ethyl 3-methylpiperidine-4-carboxylate hydrochloride have been shown to inhibit enzymes involved in metabolic pathways, suggesting potential applications for metabolic disorders.
  • Receptor Binding Studies Investigations into binding affinities have shown that this compound can modulate receptor activity, indicating its potential as a lead compound for developing new therapeutics targeting specific receptors.

Mechanism of Action

The mechanism of action of ethyl 3-methylpiperidine-1-carboxylate depends on its specific applicationIts molecular targets and pathways are determined by the nature of the final product synthesized from it .

Comparison with Similar Compounds

Structural Comparisons

The structural diversity among piperidine carboxylates arises from variations in substituent positions, protective groups, and additional functional moieties. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features
Ethyl 3-methylpiperidine-1-carboxylate 1-carboxylate, 3-methyl C9H17NO2 Methyl at C3, no additional rings
(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate 3-carboxylate, 4-methyl, stereospecific C10H19NO2 Chiral centers at C3 and C4
Ethyl 1-Boc-3-piperidinecarboxylate 1-Boc protective group, 3-carboxylate C13H23NO4 tert-butoxycarbonyl (Boc) enhances stability
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 1-benzyl, 4-propionate ester C19H25NO4 Bulky benzyl group, extended alkyl chain

Key Observations :

  • The position of the methyl group (e.g., C3 vs. C4) influences steric hindrance and reactivity. For example, (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate () exhibits stereochemical complexity, enabling selective transformations in asymmetric synthesis.
  • Protective groups like Boc (tert-butoxycarbonyl) or benzyl () modulate stability and solubility. Boc-protected derivatives are pivotal in peptide synthesis due to their acid-labile nature .
  • Extended functionalization , such as the propionate ester in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (), introduces additional reactive sites for further derivatization.
Physicochemical Properties

Comparative NMR and MS data reveal distinct spectral profiles:

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Molecular Weight (g/mol)
This compound Not explicitly reported Not explicitly reported 171.24
Ethyl 1-Boc-3-piperidinecarboxylate 1.24 (t, J=7.4 Hz, CH3), 4.12 (q, OCH2) 172.2 (C=O), 155.4 (Boc C=O) 257.33
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate 1.24 (t, J=7.4 Hz), 4.12 (q, OCH2) 172.2 (C=O), 155.4 (C=O) 227.27

Insights :

  • Boc-protected derivatives () show distinct carbonyl signals (δ ~155 ppm) in 13C NMR, absent in non-protected analogs.
  • Hydrogenation products () exhibit simplified alkyl region signals due to reduced unsaturation.

Q & A

Q. How to present conflicting spectral data in publications?

  • Answer : Use supplementary materials to include raw spectra and annotated assignments. Discuss contradictions in the context of solvent effects, tautomerism, or crystallographic disorder. Reference IUPAC guidelines for reporting standards .

Q. What criteria determine the selection of analytical techniques for quality control?

  • Answer : Match technique sensitivity to impurity thresholds (e.g., GC-MS for volatile byproducts, LC-MS for polar impurities). Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.